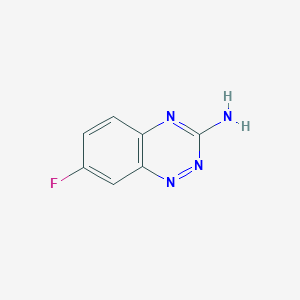
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₂N₂O₃ and a molecular weight of 263.08 g/mol . It is an acetamide derivative characterized by the presence of two chlorine atoms, a methyl group, and a nitrophenyl group. This compound is known for its applications in various scientific fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with N-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an alkyl group forms an alkyl derivative.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Applications De Recherche Scientifique
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- N-(4,5-Dichloro-2-nitrophenyl)acetamide
- Chloramphenicol
Uniqueness
2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and nitrophenyl groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
78466-25-8 |
|---|---|
Formule moléculaire |
C9H8Cl2N2O3 |
Poids moléculaire |
263.07 g/mol |
Nom IUPAC |
2,2-dichloro-N-methyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-12(9(14)8(10)11)6-2-4-7(5-3-6)13(15)16/h2-5,8H,1H3 |
Clé InChI |
QDWACLYGJGBTIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)



![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)


